molecular formula C9H10Cl3NO2 B13661998 (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride

Cat. No.: B13661998
M. Wt: 270.5 g/mol
InChI Key: MXVMZTUYNYCRDW-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is known for its unique structural properties, which include an amino group and a dichlorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro derivative.

    Reduction: The dichlorophenyl group can be reduced to form a mono-chlorophenyl derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions include nitro derivatives, mono-chlorophenyl derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid
  • 3-(3,4-Dichlorophenyl)propanoic acid

Uniqueness

(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and dichlorophenyl groups. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H10Cl3NO2

Molecular Weight

270.5 g/mol

IUPAC Name

(3S)-3-amino-3-(3,4-dichlorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1

InChI Key

MXVMZTUYNYCRDW-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC(=O)O)N)Cl)Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.